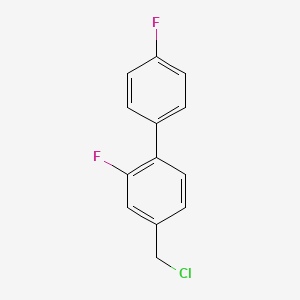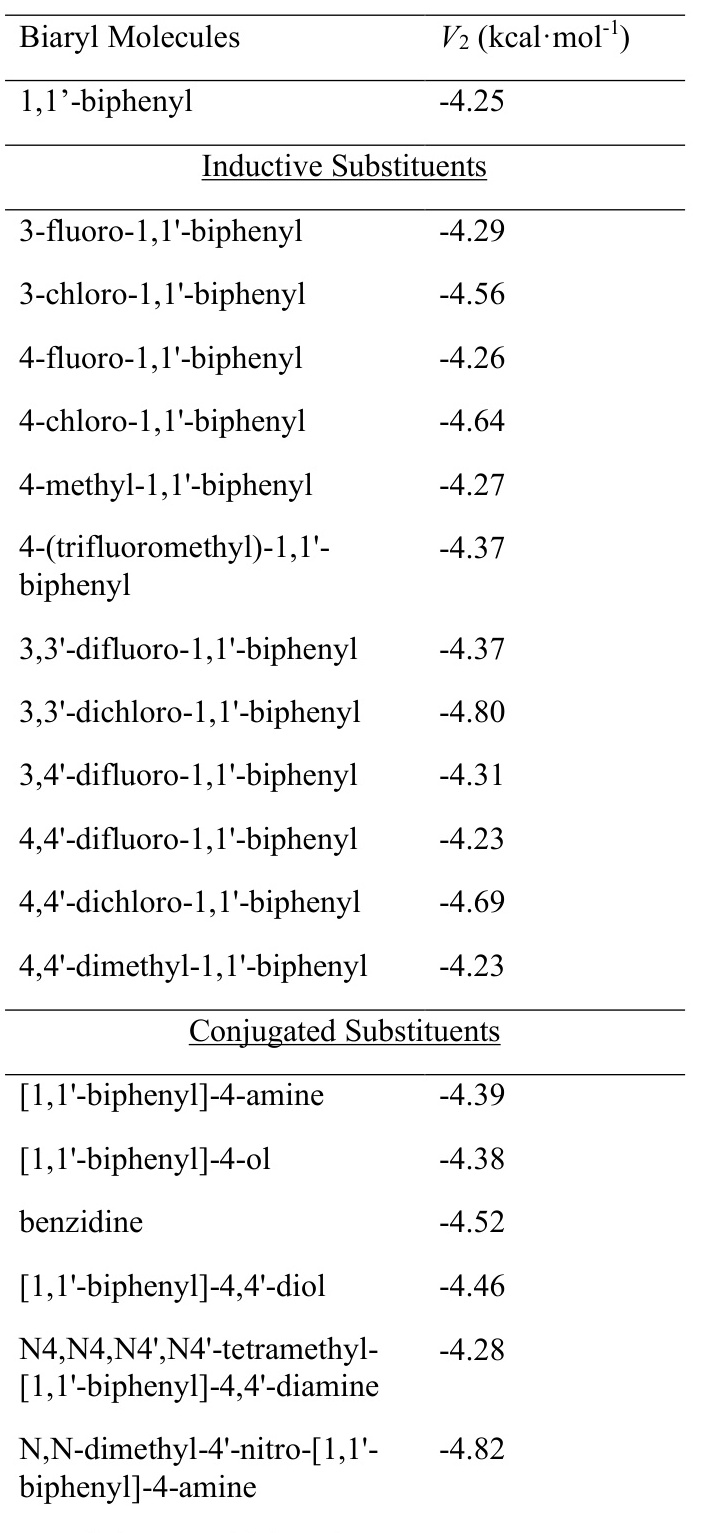
4-(Chloromethyl)-2,4'-difluoro-1,1'-biphenyl
Descripción general
Descripción
4-(Chloromethyl)-2,4'-difluoro-1,1'-biphenyl is a biphenyl derivative featuring a chloromethyl (-CH$_2$Cl) group at position 4 of one benzene ring and fluorine atoms at positions 2 and 4' of the biphenyl scaffold. This compound combines the electronic effects of fluorine substituents with the reactivity of the chloromethyl group, making it a versatile intermediate in organic synthesis and materials science.
Synthesis:
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts, as evidenced by analogous protocols for related fluorinated biphenyls (e.g., yields of 78–80% for similar compounds) . The chloromethyl group is typically introduced through post-functionalization, such as Friedel-Crafts alkylation or substitution reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4’,2-difluorobiphenyl typically involves the halogenation of biphenyl derivatives. One common method is the chloromethylation of 4’,2-difluorobiphenyl using chloromethyl ether or chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-4’,2-difluorobiphenyl may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-4’,2-difluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-4’,2-difluorobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-4’,2-difluorobiphenyl involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The fluorine atoms may influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Structural Features :
- Fluorine Substituents : The electron-withdrawing fluorine atoms at positions 2 and 4' enhance the compound's stability and influence its electronic properties.
- Chloromethyl Group : The reactive -CH$_2$Cl moiety enables further derivatization (e.g., nucleophilic substitution) for applications in pharmaceuticals or polymers.
Comparison with Structurally Similar Compounds
Fluorinated Biphenyls Without Chloromethyl Groups
Examples :
- 4,4'-Difluoro-1,1'-biphenyl (CAS: 1550-35-2): Lacks the chloromethyl group but shares fluorine substituents. Exhibits a torsional energy barrier (V2) of -4.23 kcal/mol, indicating moderate rotational flexibility .

- TBDFBP (4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl) : Contains bulky tert-butyl and fluorine groups. Synthesized via Suzuki coupling (78% yield) and characterized by SC-XRD and NMR .
Key Differences :
- Reactivity : The absence of a chloromethyl group limits post-synthetic modifications.
- Applications : Fluorinated biphenyls are used in liquid crystals and OLEDs , whereas chloromethyl derivatives are intermediates for pharmaceuticals .
Chloromethyl-Substituted Biphenyls Without Fluorine
Examples :
- 3-(Chloromethyl)-1,1'-biphenyl (4a) : Synthesized via Pd-catalyzed coupling, yielding a solid with confirmed structure via $^{1}$H/$^{13}$C NMR .
- 4-(Chloro(phenyl)methyl)-1,1'-biphenyl : Features a benzyl chloride group; used in cross-coupling reactions .
Key Differences :
- Electronic Effects : Fluorine-free analogs lack the electron-withdrawing effects, altering solubility and reaction kinetics.
- Stability : Fluorinated derivatives exhibit enhanced thermal and oxidative stability .
Biphenyls with Both Chloromethyl and Fluorine Substituents
Examples :
- 3-Chloro-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde : Combines fluorine and chloromethyl groups but includes additional functional groups (aldehyde) .
- 4-(Difluoromethyl)-1,1'-biphenyl : Replaces -CH$2$Cl with -CF$2$H, reducing reactivity but increasing hydrophobicity .
Key Differences :
- Synthetic Utility : The -CH$2$Cl group in the target compound allows for versatile alkylation reactions, unlike -CF$3$ or aldehyde-containing analogs.
- Spectroscopic Properties : Fluorine atoms in the target compound cause distinct $^{19}$F NMR shifts (e.g., δ -120 to -130 ppm) .
Data Tables
Table 2: Torsional Energy Barriers (V2) of Selected Biphenyls
| Compound | V2 (kcal/mol) | Substituent Effects |
|---|---|---|
| 1,1'-Biphenyl | -4.25 | Baseline |
| 4,4'-Difluoro-1,1'-biphenyl | -4.23 | Minimal steric hindrance |
| 4-Chloro-1,1'-biphenyl | -4.64 | Electron-withdrawing Cl increases barrier |
| 4-(Trifluoromethyl)-1,1'-biphenyl | -4.37 | Steric bulk of -CF$_3$ |
| Target Compound | Est. -4.5 | Combined Cl and F effects |
Actividad Biológica
4-(Chloromethyl)-2,4'-difluoro-1,1'-biphenyl is a biphenyl derivative with potential biological applications, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The compound features a biphenyl core with chloromethyl and difluoromethyl substituents. This configuration enhances its lipophilicity and may influence its biological activity.
Anticancer Potential
Recent studies have investigated the anticancer properties of biphenyl derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its effects through multiple mechanisms, including:
- Inhibition of Enzyme Activity : It may bind to specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effectiveness of this compound against various cancer types. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 (liver) | 10 | Induces apoptosis at higher concentrations |
| MDA-MB-468 (breast) | 15 | Moderate cytotoxicity observed |
| HCT-116 (colon) | 12 | Effective in inhibiting cell growth |
Study on Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized several biphenyl derivatives and tested their activity against human cancer cell lines. The study highlighted that this compound exhibited significant growth inhibition in HepG2 cells with an IC50 value of approximately 10 µM. Morphological changes indicative of apoptosis were observed upon treatment with the compound.
Comparative Analysis
A comparative analysis was conducted with other similar compounds to assess the relative potency of this compound. The results indicated that while some derivatives showed higher potency, the unique mechanism of action and lower toxicity profile of this compound make it a valuable candidate for further development.
Research Findings
Research has also focused on elucidating the molecular targets of this compound. Preliminary data suggest that it may interact with proteins involved in cell cycle regulation and apoptosis.
- Target Identification : Ongoing studies aim to identify specific proteins that bind to the compound, which could provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2/c14-8-9-1-6-12(13(16)7-9)10-2-4-11(15)5-3-10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIIJRFAWIPSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















